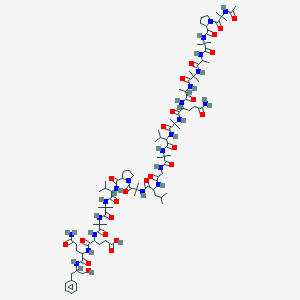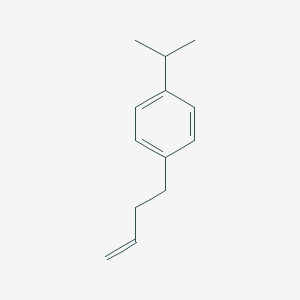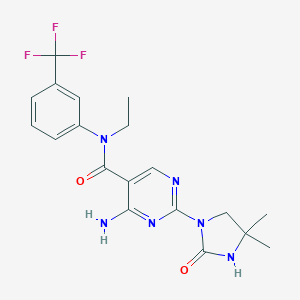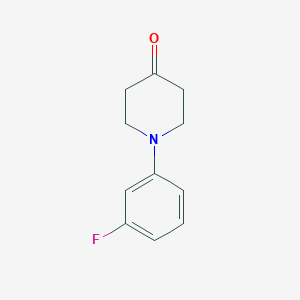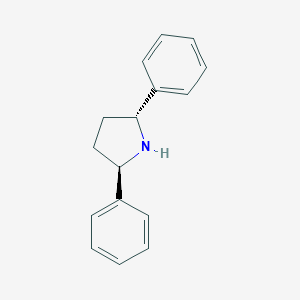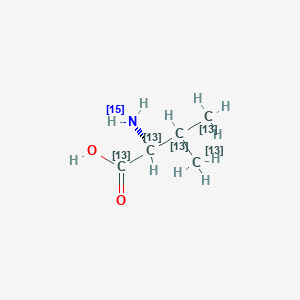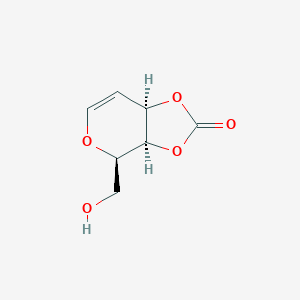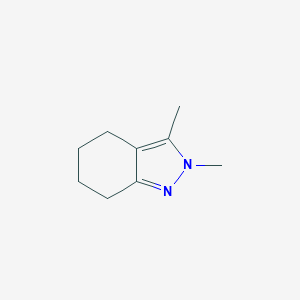
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole, also known as DTI, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DTI is a bicyclic compound that contains both an indazole and a tetrahydrofuran ring system. Its unique structure makes it an interesting target for chemical synthesis and biological evaluation.
作用機序
The exact mechanism of action of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In neuroprotection research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to reduce oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. In immunomodulation research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to enhance the activity of natural killer cells by activating the JAK-STAT pathway.
Biochemical and Physiological Effects:
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to have a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory effects. In cancer cells, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to inhibit cell proliferation and induce apoptosis. In neuroprotection research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to protect against oxidative stress and inflammation, which are both implicated in neurodegenerative diseases. In immunomodulation research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to enhance the activity of natural killer cells and promote the production of cytokines, which are involved in the immune response.
実験室実験の利点と制限
One advantage of using 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole in lab experiments is its relative ease of synthesis, which allows for the production of large quantities of the compound. Another advantage is its broad range of potential applications, which makes it a versatile tool for scientific research. However, one limitation of using 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are many potential future directions for research on 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole and its derivatives. Some possible areas of focus include:
1. Further investigation of the mechanism of action of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole in cancer cells, including the identification of downstream targets of the caspase cascade.
2. Exploration of the potential use of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole as a neuroprotective agent in animal models of neurodegenerative diseases.
3. Investigation of the immunomodulatory effects of 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole in animal models of autoimmune diseases.
4. Synthesis and evaluation of novel 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole derivatives with improved solubility and bioavailability.
5. Development of new synthetic methods for 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole and its derivatives, with a focus on greener and more sustainable approaches.
合成法
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another common method is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. Both of these methods have been used to synthesize 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole and its derivatives.
科学的研究の応用
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has shown promise in a variety of scientific research applications, including as a potential anticancer agent, a neuroprotective agent, and a modulator of the immune system. In cancer research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to protect against neuronal damage caused by oxidative stress and inflammation. In immunomodulation research, 2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole has been shown to enhance the activity of natural killer cells and promote the production of cytokines.
特性
CAS番号 |
155935-26-5 |
|---|---|
製品名 |
2,3-Dimethyl-4,5,6,7-tetrahydro-2H-indazole |
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
2,3-dimethyl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C9H14N2/c1-7-8-5-3-4-6-9(8)10-11(7)2/h3-6H2,1-2H3 |
InChIキー |
NHTFHOKKWNDJCK-UHFFFAOYSA-N |
SMILES |
CC1=C2CCCCC2=NN1C |
正規SMILES |
CC1=C2CCCCC2=NN1C |
同義語 |
2H-Indazole, 4,5,6,7-tetrahydro-2,3-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





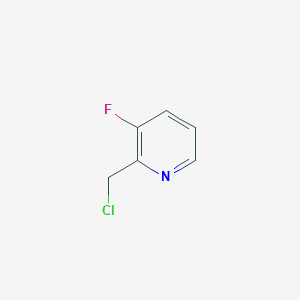
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)

